Cas no 1255529-23-7 (Ent-Edoxaban)

Ent-Edoxaban 化学的及び物理的性質
名前と識別子
-
- N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
- Ent-Edoxaban
- EthanediaMide, N1-(5-chloro-2-pyridinyl)-N2-[(1R,2S,4R)-4-[(diMethylaMino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-Methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]aMino]cyclohexyl]-
- N1-(5-chloropyridin-2-yl)-N2-((1R,2S,4R)-4-[(dimethylamino)carbonyl]-2-{[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino}cyclohexyl)ethanediamide
-
- MDL: MFCD27987167
- インチ: InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1
- InChIKey: HGVDHZBSSITLCT-UNEWFSDZSA-N
- ほほえんだ: CN(C)C(=O)[C@@H]1CC[C@H]([C@H](C1)NC(=O)C2=NC3=C(CN(C)CC3)S2)NC(=O)C(=O)NC4=NC=C(C=C4)Cl
計算された属性
- せいみつぶんしりょう: 547.17700
- 水素結合ドナー数: 3
- 水素結合受容体数: 11
- 重原子数: 37
- 回転可能化学結合数: 10
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
- PSA: 164.87000
- LogP: 2.08230
Ent-Edoxaban 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E555535-50mg |
Ent-Edoxaban |
1255529-23-7 | 50mg |
$25756.00 | 2023-05-18 | ||
AstaTech | P14348-0.25/G |
ETHANEDIAMIDE, N1-(5-CHLORO-2-PYRIDINYL)-N2-[(1R,2S,4R)-4-[(DIMETHYLAMINO)CARBONYL]-2-[[(4,5,6,7-TETRAHYDRO-5-METHYLTHIAZOLO[5,4-C]PYRIDIN-2-YL)CARBONYL]AMINO]CYCLOHEXYL]- |
1255529-23-7 | 95% | 0.25g |
$2433 | 2023-09-18 | |
Alichem | A029192659-1g |
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
1255529-23-7 | 95% | 1g |
$16222.50 | 2023-11-24 | |
eNovation Chemicals LLC | D496927-1g |
ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1r,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]- |
1255529-23-7 | 97% | 1g |
$11340 | 2024-05-23 | |
AN HUI ZE SHENG Technology Co., Ltd. | E555535-10mg |
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
1255529-23-7 | 10mg |
¥153000.00 | 2023-11-24 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124770-100mg |
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide |
1255529-23-7 | 98% | 100mg |
¥34274.00 | 2024-08-09 | |
Cooke Chemical | LN4386139-100mg |
1255529-23-7 | 98% | 100mg |
RMB 20477.60 | 2023-11-24 | ||
Cooke Chemical | LN4386139-250mg |
1255529-23-7 | 98% | 250mg |
RMB 32760.00 | 2023-11-24 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB69464-0.05g |
Ent-Edoxaban |
1255529-23-7 | 97% | 0.05g |
¥5515 | 2023-11-24 | |
Aaron | AR000OIN-5mg |
ETHANEDIAMIDE, N1-(5-CHLORO-2-PYRIDINYL)-N2-[(1R,2S,4R)-4-[(DIMETHYLAMINO)CARBONYL]-2-[[(4,5,6,7-TETRAHYDRO-5-METHYLTHIAZOLO[5,4-C]PYRIDIN-2-YL)CARBONYL]AMINO]CYCLOHEXYL]- |
1255529-23-7 | 99% | 5mg |
$212.00 | 2025-02-11 |
Ent-Edoxaban 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
Ent-Edoxabanに関する追加情報
Ent-Edoxaban: A Comprehensive Overview
Ent-Edoxaban, identified by the CAS number 1255529-23-7, is a compound of significant interest in the field of pharmacology and medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of cardiovascular medicine. Recent studies have shed light on its mechanisms of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a promising candidate for further exploration.
The chemical structure of Ent-Edoxaban is characterized by its unique arrangement of functional groups, which contribute to its biological activity. Researchers have employed advanced computational methods to analyze its molecular interactions, revealing insights into its binding affinity with key cellular targets. These findings underscore the importance of understanding the structural basis of its pharmacological effects, paving the way for optimization strategies aimed at enhancing its therapeutic potential.
One of the most compelling aspects of Ent-Edoxaban is its role in modulating cellular pathways involved in inflammation and fibrosis. Recent studies have demonstrated its ability to inhibit specific enzymes associated with these processes, offering a novel approach to treating chronic inflammatory diseases. Moreover, its anti-fibrotic properties have been explored in models of organ fibrosis, where it has shown promise in mitigating tissue damage and improving functional outcomes.
In terms of pharmacokinetics, Ent-Edoxaban exhibits favorable absorption and distribution profiles, making it a viable candidate for systemic administration. Preclinical trials have revealed that it achieves optimal concentrations at target sites while maintaining a manageable safety profile. These attributes are critical for translating laboratory findings into clinical applications, ensuring that Ent-Edoxaban can be administered effectively in human populations.
The latest research on Ent-Edoxaban has also delved into its potential as an adjunct therapy in cardiovascular diseases. Studies have highlighted its ability to modulate lipid metabolism and reduce oxidative stress, both of which are pivotal in managing conditions such as atherosclerosis and hypertension. Furthermore, its anti-inflammatory effects suggest that it could complement existing therapies, offering a more comprehensive treatment approach.
Beyond its direct therapeutic applications, Ent-Edoxaban serves as a valuable tool for studying disease mechanisms at a molecular level. Its use in experimental models has provided researchers with insights into the interplay between inflammation, fibrosis, and cardiovascular dysfunction. By elucidating these pathways, scientists can develop more targeted interventions that address the root causes of these conditions.
In conclusion, Ent-Edoxaban, with its CAS number 1255529-23-7, represents a significant advancement in the field of drug discovery. Its unique chemical properties, coupled with emerging research findings, position it as a promising candidate for addressing unmet medical needs. As investigations into its therapeutic potential continue, it is anticipated that Ent-Edoxaban will play an increasingly important role in the development of innovative treatments for chronic inflammatory and cardiovascular diseases.
1255529-23-7 (Ent-Edoxaban) 関連製品
- 1338097-15-6(7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline)
- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)
- 2454396-63-3(Pyrido[4,3-d]pyrimidine, 2,4,7,8-tetrachloro-)
- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 2384709-59-3(1-(tert-butoxy)carbonyl-6-butylpiperidine-3-carboxylic acid)
- 1935214-80-4(tert-butyl N-(3,3-dimethyl-1-sulfanylbutan-2-yl)carbamate)
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))
- 1806750-60-6(2-Methyl-4-nitro-3-(trifluoromethoxy)pyridine-5-methanol)
